molecular formula C32H40N2O B11615851 2,6-di-tert-butyl-4-{[4-(dimethylamino)phenyl](2-methyl-1H-indol-3-yl)methyl}phenol

2,6-di-tert-butyl-4-{[4-(dimethylamino)phenyl](2-methyl-1H-indol-3-yl)methyl}phenol

Cat. No.: B11615851
M. Wt: 468.7 g/mol
InChI Key: RZGFIQUDMYCAKL-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a complex organic compound known for its unique structural properties. It is a hindered phenolic compound that is often used as an antioxidant to stabilize various products, including lubricant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of phenol with isobutene catalyzed by aluminum phenoxide . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol exerts its effects is primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to other molecules. The molecular targets and pathways involved include various oxidative stress pathways and free radical scavenging mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol apart from similar compounds is its unique structural configuration, which provides enhanced stability and antioxidant properties. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .

Properties

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(2-methyl-1H-indol-3-yl)methyl]phenol

InChI

InChI=1S/C32H40N2O/c1-20-28(24-12-10-11-13-27(24)33-20)29(21-14-16-23(17-15-21)34(8)9)22-18-25(31(2,3)4)30(35)26(19-22)32(5,6)7/h10-19,29,33,35H,1-9H3

InChI Key

RZGFIQUDMYCAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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